molecular formula C8H6Br2N2O3 B13492292 3-Acetamido-4,6-dibromopicolinic acid

3-Acetamido-4,6-dibromopicolinic acid

Cat. No.: B13492292
M. Wt: 337.95 g/mol
InChI Key: ZJGZTJKPZZQNRE-UHFFFAOYSA-N
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Description

3-Acetamido-4,6-dibromopicolinic acid is a chemical compound with the molecular formula C8H6Br2N2O3 It is a derivative of picolinic acid, characterized by the presence of acetamido and dibromo substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-4,6-dibromopicolinic acid typically involves the bromination of picolinic acid derivatives followed by acetamidation. One common method includes the use of bromine in acetic acid to introduce bromine atoms at the 4 and 6 positions of the pyridine ring. The resulting dibromopicolinic acid is then reacted with acetic anhydride and ammonia to form the acetamido group at the 3 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4,6-dibromopicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less substituted derivatives.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Less brominated picolinic acid derivatives.

    Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetamido-4,6-dibromopicolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized

Properties

Molecular Formula

C8H6Br2N2O3

Molecular Weight

337.95 g/mol

IUPAC Name

3-acetamido-4,6-dibromopyridine-2-carboxylic acid

InChI

InChI=1S/C8H6Br2N2O3/c1-3(13)11-6-4(9)2-5(10)12-7(6)8(14)15/h2H,1H3,(H,11,13)(H,14,15)

InChI Key

ZJGZTJKPZZQNRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1Br)Br)C(=O)O

Origin of Product

United States

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